Guanylurea phosphate

Description

Overview of Guanylurea (B105422) Phosphate's Significance in Academic Research

Guanylurea phosphate (B84403) (GUP) has garnered significant attention in academic research due to its versatile properties and applications. It is recognized for its role as an effective fire retardant, particularly for cellulosic materials like wood and paper. acs.orgijop.ir Its mechanism, which involves promoting char formation and releasing non-combustible gases upon heating, makes it a valuable subject of study in materials science and fire safety engineering. tandfonline.com

In the field of agriculture, guanylurea phosphate is investigated as a slow-release nitrogen fertilizer. chesci.comfortunejournals.com Its ability to provide a sustained supply of nitrogen to plants is a key area of research aimed at improving nutrient use efficiency and minimizing environmental impact. chesci.comfortunejournals.com

Furthermore, the crystalline structure of this compound has been found to exhibit interesting nonlinear optical (NLO) properties, making it a candidate for applications in photonics and laser technology. researchgate.netresearchgate.net The study of its crystal engineering and the relationship between its structure and optical response is an active area of research. researchgate.netresearchgate.net More recently, guanylurea has been identified as the primary transformation product of the widely used antidiabetic drug metformin (B114582), leading to extensive research in environmental science and toxicology to understand its fate and effects in aquatic and terrestrial systems. mun.cahereon.de

Historical Context and Evolution of this compound Studies

The study of guanylurea compounds has a history rooted in the development of industrial chemicals. An early mention of this compound as a fire retardant for timber was proposed by Koppers companies in 1961. google.com Research by Goldstein involved reacting dicyandiamide (B1669379) with phosphoric acid to create amidinourea phosphate for impregnating wood to enhance its fire retardancy. acs.org This foundational work established its potential in fire safety applications.

In subsequent years, research focused on optimizing its synthesis and application methods. For instance, patents describe the reaction of dicyandiamide and phosphoric acid under specific temperature and time conditions to produce GUP. researchgate.netgoogle.com The combination of this compound with other compounds, such as boric acid, became a common practice to create synergistic fire-retardant systems. researchgate.netfwpa.com.au

The evolution of analytical techniques has allowed for a deeper understanding of its properties. Studies have employed methods like Fourier-transform infrared (FTIR) spectroscopy, X-ray diffraction (XRD), and thermogravimetric analysis (TGA) to characterize the compound and its effects on treated materials. ncsu.edu The discovery of its non-centrosymmetric crystal structure opened up a new avenue of research into its nonlinear optical properties in the late 20th and early 21st centuries. researchgate.netresearchgate.net The most recent significant development in GUP research is its connection to metformin, which has spurred a wave of studies since the 2010s focusing on its environmental presence, biodegradation, and potential ecological impact. mun.cahereon.denih.gov

Structure

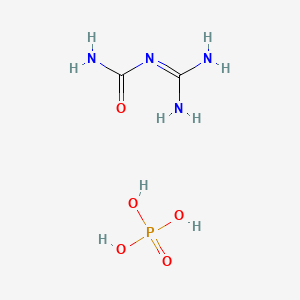

2D Structure

Properties

IUPAC Name |

diaminomethylideneurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURYQINAXWNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5420-79-1, 36897-89-9, 84946-06-5 | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-60-4, 36897-89-9, 5420-79-1 | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC267685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC7762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amidinourea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Preparative Chemistry of Guanylurea Phosphate

Conventional Synthetic Routes: Dicyandiamide (B1669379) and Phosphoric Acid Interactions

The general steps for this synthesis are as follows:

Dicyandiamide is mixed with purified water and stirred. google.com

The mixture is heated to dissolve the dicyandiamide completely. google.com

Phosphoric acid is then added to the solution, typically in a controlled, dropwise manner. google.com

The reaction mixture is maintained at a specific temperature for a set duration to ensure the reaction goes to completion. google.com

Finally, the solution is cooled to induce crystallization of the guanylurea (B105422) phosphate (B84403) product, which is then separated via centrifugation and dried. google.com

The core of the synthesis is the acid-catalyzed hydrolysis of dicyandiamide (C₂H₄N₄) to guanylurea (C₂H₆N₄O). In this reaction, one mole of dicyandiamide reacts with one mole of water. google.com The phosphoric acid (H₃PO₄) acts as a catalyst for the hydrolysis and subsequently reacts with the basic guanylurea to form the stable guanylurea phosphate salt (C₂H₆N₄O·H₃PO₄). researchgate.net

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, and the molar ratio of reactants. Research and patent literature indicate that heating the reaction mixture to temperatures between 80°C and 100°C is common. google.com Some protocols suggest a wider range of 90°C to 120°C. google.com After the addition of phosphoric acid, a "heat preservation" or holding phase is often employed, for instance, maintaining the temperature for approximately 8 hours to ensure the reaction is complete. google.com

Specific process parameters have been defined to enhance the efficiency of the synthesis. The mass ratio of dicyandiamide to purified water is typically in the range of 1:2 to 1:4. google.com The addition rate of the phosphoric acid solution is also controlled, for example, at a rate of 100-150 L/h, to manage the reaction exotherm and ensure homogeneity. google.com

Table 1: Optimized Process Parameters for Conventional this compound Synthesis

| Parameter | Value/Range | Reference |

|---|---|---|

| Reaction Temperature | 80 - 100 °C | google.com |

| Dicyandiamide to Water Mass Ratio | 1:(2-4) | google.com |

| Phosphoric Acid Addition Rate | 100 - 150 L/h | google.com |

| Heat Preservation Time | ~8 hours | google.com |

| Reported Yield (with recycling) | Up to 84.9% | |

| Reported Purity | >99% |

The conventional synthesis method incorporates key elements of green and sustainable chemistry. The recycling of the mother liquor is a prime example, as it minimizes waste and maximizes atom economy. google.com This approach not only enhances the yield but also reduces the environmental impact of the production process by decreasing the volume of effluent. google.com Furthermore, the use of phosphoric acid is considered a milder and more environmentally friendly option compared to other strong acids like sulfuric acid, which can produce solid waste byproducts (e.g., calcium sulfate) that require disposal.

Novel Approaches in this compound Synthesis

While the dicyandiamide and phosphoric acid route is dominant, research has explored alternative methods for synthesizing this compound and related compounds, often tailored for specific applications.

One novel approach involves the synthesis of guanylurea alcohol phosphates . google.com In this method, phosphoric acid is first reacted with a polyhydric alcohol (an alcohol with multiple hydroxyl groups) to form a mono- or polyhydroxyl functional phosphate ester. This ester, which contains reactive hydroxyl groups, is then reacted with dicyandiamide and water to form the guanylurea salt. google.com This strategy is designed to create a product that can be chemically incorporated into polymer structures, such as polyurethanes, thereby reducing the water solubility and leachability of the this compound moiety, a desirable trait for durable flame retardants. google.com

Another synthetic pathway involves reacting dicyandiamide with ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) in an autoclave at elevated temperatures. oup.com This method aims to produce guanidinium (B1211019) condensed phosphates, where dicyandiamide is converted to guanidine (B92328). oup.com While the primary product is a guanidinium salt, this highlights the versatility of dicyandiamide as a precursor in nitrogen-phosphorus compound synthesis.

The use of phytic acid as the phosphorus source instead of phosphoric acid has also been investigated for creating flame retardants. In one study, a flame retardant was synthesized using phytic acid and dicyandiamide for application to cellulosic paper. ncsu.edu

Purity Assessment Methodologies for Synthesized this compound

Ensuring the purity of the synthesized this compound is essential for its performance and for meeting quality control standards. A purity of ≥98% is often cited for commercial-grade products. vwr.comlabproinc.com Several analytical techniques are employed to assess the purity and confirm the identity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary method used for the analysis of this compound. sielc.com HPLC methods can effectively separate guanylurea from impurities and starting materials. sielc.com For more definitive identification, HPLC can be coupled with Mass Spectrometry (MS) . This hyphenated technique, HPLC-MS, confirms the molecular integrity of the compound by providing mass-to-charge ratio data.

Titrimetric analysis is another common and reliable method for determining the purity of this compound. Both neutralization titration and nonaqueous titration methods are utilized to quantify the compound, with suppliers often guaranteeing a purity of at least 98.0% based on these tests. avantorsciences.com

Spectrophotometric methods can be used for the quantitative analysis of specific components. For instance, the phosphate content can be measured using a molybdenum-blue assay, which has a characteristic absorbance at 880 nm.

Table 2: Analytical Methods for Purity Assessment of this compound

| Analytical Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from impurities. | sielc.comsielc.com |

| HPLC with Mass Spectrometry (HPLC-MS) | Confirmation of molecular weight and structural integrity. | |

| Titrimetric Analysis (Neutralization/Nonaqueous) | Quantitative purity determination. | vwr.comavantorsciences.com |

| Spectrophotometry (e.g., Molybdenum-Blue Assay) | Quantitative analysis of phosphate content. | |

| Fourier Transform Infrared (FTIR) Spectroscopy | Analysis of functional groups and chemical bonds. | acs.orgresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of Guanylurea Phosphate

Crystallographic Investigations of Guanylurea (B105422) Phosphate (B84403) and its Derivatives

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid, providing insights into the material's properties.

GUHP crystallizes in the monoclinic system with the non-centrosymmetric space group Cc. researchgate.net The crystal structure consists of guanylurea cations [(NH₂)²CNHCO(NH₂)]⁺ and hydrogen phosphite (B83602) anions [H₂PO₃]⁻. researchgate.net The unit cell contains eleven crystallographically independent non-hydrogen atoms: one phosphorus, two carbon, four nitrogen, and four oxygen atoms, along with nine hydrogen atoms. nih.govresearchgate.net Structural refinement has been achieved using the full-matrix least-squares method. researchgate.net X-ray diffraction data collected at different temperatures reveal that the unit cell volume decreases as the temperature is lowered. researchgate.netnih.gov

Below is a table summarizing the main crystallographic data for a GUHP single crystal at 293K and 80K. nih.gov

| Parameter | Value at 293 K | Value at 80 K |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | Cc |

| a (Å) | 7.7291(2) | 7.6855(4) |

| b (Å) | 15.8202(4) | 15.6983(8) |

| c (Å) | 6.8584(2) | 6.8406(4) |

| β (°) | 96.5060(11) | 96.183(2) |

| Volume (ų) | 833.09(4) | 820.24(8) |

The crystal packing in guanylurea salts is significantly influenced by an extensive network of hydrogen bonds. researchgate.net In GUHP, the structure is composed of layers where guanylurea cations and hydrogen phosphite anions are linked. researchgate.net These layers are further interconnected by O-H···O hydrogen bonds between the hydrogen phosphite ions. researchgate.net

The guanylurea cation is an acyclic system characterized by significant π-electron delocalization, often referred to as a 'Y-aromatic' system. researchgate.net This delocalization has been demonstrated in crystallographic and spectroscopic studies of guanylurea salts, such as guanylurea hydrochloride. researchgate.netrsc.org The delocalization of π-electrons across the N-C-N backbone of the guanidine (B92328) moiety and the adjacent ureic group is a defining feature. researchgate.net

This electronic effect is reflected in the observed bond lengths. For instance, studies on related salts show that the C-N bond lengths within the guanylurea cation are intermediate between those expected for pure single and double bonds. In one guanylurea salt, the C1-N1 and C2-N1 bond lengths were reported as 1.406(2) Å and 1.366(2) Å, respectively, which is consistent with π-electron delocalization. researchgate.net This charge delocalization is crucial for understanding the cation's chemical reactivity and its contribution to the properties of its salts. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science. While polymorphism has been studied in related compounds, including examples of concomitant and induced conformational polymorphism, specific studies on the polymorphic forms of guanylurea phosphate or guanylurea hydrogen phosphite are not extensively documented in the reviewed literature. researchgate.net The hydrolysis of related compounds like azacitidine can lead to the identification of multiple solid-state forms, including five polymorphic forms. googleapis.com However, dedicated research into the polymorphism of this compound itself appears to be limited.

Vibrational Spectroscopy of this compound and Analogues

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are powerful tools for chemical identification and structural analysis. scirp.org

The vibrational spectra of GUHP have been thoroughly investigated. researchgate.netresearchgate.net The assignment of specific vibrational bands is typically supported by quantum-chemical computations. researchgate.net

In studies of materials containing this compound (GUP), a characteristic band assigned to the C=O group from GUP was identified at 1667 cm⁻¹ in FTIR spectra. mdpi.com The analysis of GUHP reveals distinct spectral regions. The region between 1170-950 cm⁻¹ contains bands corresponding to the symmetric and antisymmetric stretching vibrations of the P-O bonds of the phosphite group. researchgate.net The bending vibrations of the O-P-O bond of the phosphite group appear at lower wavenumbers. researchgate.net In related guanidinium (B1211019) compounds, Raman spectra are often dominated by a very strong band around 1010 cm⁻¹, which is attributed to the symmetric stretching vibrations of the CN₃ skeleton of the guanidinium moiety. mdpi.com

The table below presents some of the characteristic vibrational bands observed for guanylurea phosphite and related structures. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

|---|---|---|

| 1667 | C=O stretching (from GUP) | FTIR |

| 1120 | P-O stretching (phosphite group) | FTIR/Raman |

| 1037 | P-O stretching (phosphite group) | FTIR/Raman |

| 1010 | Symmetric CN₃ stretching (guanidinium moiety) | Raman |

| 984 | P-O stretching (phosphite group) | FTIR/Raman |

| 555 | O-P-O bending (phosphite group) | FTIR/Raman |

| 502 | O-P-O bending (phosphite group) | FTIR/Raman |

| 464 | O-P-O bending (phosphite group) | FTIR/Raman |

Assignment of Vibrational Modes: Experimental and Quantum-Chemical Correlations

The vibrational characteristics of guanylurea-based compounds are investigated through experimental techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, with assignments corroborated by quantum-chemical computations. For the closely related guanylurea(1+) hydrogen phosphite (GUHP), a comprehensive vibrational analysis has been performed, which serves as a strong analogue for understanding this compound. researchgate.net

The assignment of vibrational bands is based on quantum-chemical computations, often utilizing methods like Density Functional Theory (DFT) at the B3LYP level with a 6-311+G(d,p) basis set. researchgate.net This correlative approach provides a robust interpretation of the experimental spectra. For instance, in the infrared spectrum of a related compound, N-guanylurea dinitramide, characteristic peaks for the primary amine in the guanylurea group are observed around 3400 cm⁻¹, with secondary amine stretches appearing at 3300 and 3260 cm⁻¹. acs.org In studies on wood treated with this compound, FTIR analysis shows characteristic bands for C-H aliphatic stretching around 2900 cm⁻¹ and unconjugated C=O groups. mdpi.com

The vibrational modes of the guanylurea cation and the phosphate anion can be categorized into internal and external modes. researchgate.net The internal modes correspond to the fundamental vibrations within the ions, while the external modes relate to the translational and rotational motions of the ions in the crystal lattice. researchgate.net

A detailed assignment of the principal vibrational modes for the analogous guanylurea hydrogen phosphite (GUHP) is presented below, illustrating the correlation between experimental data and theoretical calculations. researchgate.net

Table 1: Assignment of Vibrational Modes for Guanylurea Hydrogen Phosphite (GUHP)

| Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (FTIR) | Vibrational Assignment |

| ~3400-3200 | ~3400-3200 | N-H stretching modes of NH₂ groups |

| ~1700 | ~1700 | C=O stretching |

| ~1650 | ~1650 | NH₂ scissoring |

| ~1100 | ~1100 | C-N stretching |

| ~1000 | ~1000 | P-O stretching modes of H₂PO₃⁻ |

| ~900-600 | ~900-600 | Out-of-plane NH₂ wagging and twisting |

| < 400 | < 400 | Lattice vibrations (external modes) |

Note: This table is illustrative, based on data for the analogous compound guanylurea hydrogen phosphite (GUHP) from spectroscopic studies. researchgate.net

Temperature-Dependent Vibrational Spectroscopy Studies

Investigating the vibrational properties of this compound as a function of temperature provides critical insights into its structural stability, phase transitions, and phonon dynamics. researchgate.net Techniques such as terahertz time-domain spectroscopy (THz-TDS) under cryogenic conditions are employed to observe the temperature dependence of the crystal's phonon structure. researchgate.net

For the analogous guanylurea hydrogen phosphite (GUHP) crystal, studies have shown that its spectral characteristics in the THz range are strongly dependent on both crystal temperature and orientation. researchgate.net As the temperature is decreased, absorption bands become narrower and may shift in frequency, which is characteristic of the reduced thermal motion and anharmonicity in the crystal lattice. purdue.edu

Temperature-dependent IR and Raman spectroscopies are also crucial for studying phase transitions. researchgate.net In some related guanylurea salts, reversible λ-shaped anomalies in thermal analysis have been correlated with changes in the vibrational spectra, indicating a structural phase transition. researchgate.net The analysis of how vibrational mode frequencies and lifetimes change with temperature can reveal details about intermolecular interactions, such as hydrogen bonding, and their role in the material's properties. nih.gov

Microscopic and Elemental Characterization Techniques

Microscopy and elemental analysis are fundamental to understanding the morphology, crystal quality, and chemical makeup of this compound.

Electron Microscopy with Energy-Dispersive X-ray Spectrometry (SEM-EDX) for Elemental Composition

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectrometry (SEM-EDX) offers high-resolution morphological imaging and quantitative elemental analysis. This technique is invaluable for confirming the presence and distribution of this compound in a sample. mdpi.comresearchgate.net

SEM provides detailed surface topography images, while the EDX detector analyzes the X-rays emitted from the sample when bombarded by the electron beam, allowing for the identification and quantification of the elements present. acs.orgnih.gov In the context of wood treated with GUP, SEM-EDX analysis is used to create elemental maps. mdpi.comresearchgate.netdiva-portal.org These maps visually confirm the distribution of key elements like phosphorus (P) from the phosphate group and nitrogen (N) from the guanylurea cation within the wood's cellular structure, proving that the compound has penetrated the material. mdpi.comacs.orgdiva-portal.org

The elemental composition data from EDX spot analysis provides quantitative confirmation of the compound's presence.

Table 2: Representative Elemental Composition from EDX Analysis of a GUP-Treated Material

| Element | Weight % | Atomic % |

| Carbon (C) | 50.2 | 58.0 |

| Oxygen (O) | 41.5 | 36.0 |

| Nitrogen (N) | 5.3 | 5.2 |

| Phosphorus (P) | 3.0 | 1.8 |

Note: The values are representative and can vary based on the substrate and treatment concentration. This example is based on data from wood modification studies. mdpi.comresearchgate.net

Crystal Growth Mechanisms and Engineering of Guanylurea Phosphate

Solution Growth Techniques for Guanylurea (B105422) Phosphate (B84403) Crystals

The growth of guanylurea phosphate crystals from aqueous solutions is a widely employed method due to its relative simplicity and ability to yield high-quality crystals. Two primary techniques, isothermal evaporation and temperature reduction, have been successfully utilized.

The isothermal evaporation method involves maintaining a constant temperature while allowing the solvent to evaporate slowly, thereby increasing the solute concentration and inducing crystallization. This technique has been effectively used for the growth of guanylurea hydrogen phosphite (B83602) (GUHP), a close analog of this compound. researchgate.netresearchgate.net

In a typical experimental setup, a saturated aqueous solution of this compound is prepared and placed in a crystallizer where the temperature is precisely controlled. For instance, successful growth of GUHP crystals has been achieved at a constant temperature of 45°C, maintained with an accuracy of ±0.02°C. researchgate.netresearchgate.net The solution is typically stirred to ensure homogeneity, with stirrer rotational speeds varying from 40 to 60 rpm. researchgate.netresearchgate.net To prevent spurious nucleation, solutions are often overheated by 6–8°C above the saturation temperature and filtered through micropore filters. researchgate.netresearchgate.net This method has been shown to yield large, transparent single crystals. researchgate.netresearchgate.net

The isothermal evaporation technique offers the advantage of higher growth rates for certain crystal faces compared to temperature reduction methods. researchgate.net

The temperature reduction method, also known as the slow cooling method, relies on the temperature dependence of the solute's solubility. As the temperature of a saturated solution is gradually lowered, the solubility decreases, leading to supersaturation and subsequent crystal growth. This technique has also been applied to the crystallization of guanylurea hydrogen phosphite. researchgate.netresearchgate.net

The process typically involves cooling a saturated solution over a specific temperature range. For GUHP, crystal growth by this method has been performed in the temperature range of 48°C down to 40°C. researchgate.netresearchgate.net The rate of cooling is a critical parameter that influences the quality and size of the resulting crystals. A slow cooling rate generally favors the growth of larger, more perfect crystals by minimizing the formation of new nuclei.

While effective, the temperature reduction method may result in lower growth rates for some crystal faces compared to isothermal evaporation under similar supersaturation conditions. researchgate.net

Influence of Solution Chemistry on this compound Crystal Growth

The chemical environment of the growth solution plays a paramount role in the crystallization of this compound. Factors such as pH and the presence of seed crystals can significantly impact solubility, the crystallization range, and the directed growth of the crystals.

| Temperature (°C) | Equilibrium Concentration (wt %) |

| 27 | ~14.5 |

| 30 | ~15.8 |

| 35 | ~17.5 |

| 40 | ~19.5 |

| 45 | ~21.5 |

| 47 | ~22.5 |

This table presents the temperature dependence of the equilibrium concentration of guanylurea hydrogen phosphite in water, which is influenced by the solution's pH. researchgate.net

Seed crystals are instrumental in controlling the crystallization process, enabling the growth of large, high-quality single crystals with a specific orientation. wikipedia.orgwhiterose.ac.uk By introducing a small, pre-existing crystal (a seed) into a supersaturated solution, a template is provided for the ordered deposition of solute molecules, thereby bypassing the often unpredictable spontaneous nucleation stage. wikipedia.orgwhiterose.ac.uk

In the growth of guanylurea hydrogen phosphite crystals, (001)-plates with dimensions of 3 × 3 × 0.3 mm³ have been utilized as seed crystals. researchgate.netresearchgate.net The use of seed crystals allows for directed growth, where the new crystalline material deposits epitaxially on the seed, preserving its crystallographic orientation. This technique is crucial for controlling the size and morphology of the final crystal, as it separates the nucleation and growth phases of crystallization. whiterose.ac.uk The introduction of a seed crystal into a metastable solution, where spontaneous nucleation is inhibited but growth can occur, is a common strategy to achieve controlled crystal enlargement. wikipedia.org

Kinetics of this compound Crystal Growth

The kinetics of crystal growth describe the rate at which a crystal grows and are influenced by factors such as supersaturation, temperature, and the presence of impurities. The study of growth kinetics is essential for optimizing crystallization processes to achieve desired crystal sizes and quality in a reasonable timeframe.

Research on guanylurea hydrogen phosphite has provided insights into the growth rates of different crystal faces under various conditions. The average normal growth rates are dependent on the growth method and the level of supersaturation.

| Growth Method | Crystal Face | Supersaturation (σ) | Average Normal Growth Rate (mm/day) |

| Temperature Reduction | R(100) | 0.2-0.4% | ≤ 1.0 |

| Temperature Reduction | R(010) | 0.2-0.4% | ≤ 0.8 |

| Temperature Reduction | R(001) | 0.2-0.4% | ≤ 0.01 |

| Isothermal Evaporation | (100) | 0.2-0.4% | ≈ 1.5 |

| Isothermal Evaporation | (010) | 0.2-0.4% | ≈ 1.3 |

| Isothermal Evaporation | (001) | 0.2-0.4% | ≈ 0.01 |

This table compares the average normal growth rates of different faces of guanylurea hydrogen phosphite crystals grown by the temperature reduction and isothermal evaporation methods at similar supersaturations. researchgate.net

The data indicates that for GUHP, the growth rates of the (100) and (010) faces are higher with the isothermal evaporation method compared to the temperature reduction method at the same supersaturation levels. researchgate.net The growth rate of the (001) face, however, remains consistently low regardless of the method. researchgate.net This anisotropic growth behavior is a common feature in crystal growth and is attributed to the different atomic arrangements and bonding energies on various crystal faces.

Theoretical Chemistry and Computational Modeling of Guanylurea Phosphate Systems

Quantum-Chemical Computations of Guanylurea (B105422) Phosphate (B84403) Cation

Quantum-chemical computations are instrumental in elucidating the electronic structure and properties of the guanylurea phosphate cation. These calculations provide a detailed picture of the molecule's geometry, vibrational frequencies, and electronic distribution.

Density Functional Theory (DFT) has been effectively applied to study the guanylurea cation. researchgate.net Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, has been used for these computations. researchgate.netresearchgate.net Such calculations are foundational for assigning vibrational bands observed in Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.netresearchgate.net By optimizing the molecular geometry and calculating the corresponding vibrational frequencies, researchers can correlate theoretical predictions with experimental spectroscopic data, leading to a precise assignment of spectral features. researchgate.net

DFT calculations also allow for the prediction of various molecular properties. While specific DFT-calculated properties for the this compound cation are detailed within dedicated research, publicly available databases provide computationally derived properties that offer a general overview of the molecule's characteristics. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.09 g/mol | PubChem |

| Hydrogen Bond Donor Count | 6 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 185 Ų | Cactvs 3.4.8.18 |

| Complexity | 152 | Cactvs 3.4.8.18 |

| Formal Charge | 0 | PubChem |

This table presents properties computed by various software and aggregated by PubChem. nih.gov

The accuracy of quantum-chemical computations is highly dependent on the choice of the basis set, which mathematically describes the orbitals of the atoms in the molecule. mit.edu For the guanylurea cation, the 6-311+G(d,p) basis set has been specifically selected in conjunction with the B3LYP method. researchgate.netresearchgate.net

This choice of basis set has several important features:

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three separate functions, which provides a high degree of flexibility for describing the electron distribution.

+ : The plus sign signifies the addition of diffuse functions, which are crucial for accurately describing anions and molecules with lone pairs of electrons, allowing for a better representation of the electron density far from the atomic nuclei.

(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow the orbital shapes to change in response to the molecular environment, which is essential for an accurate description of chemical bonding. mit.edu

The combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a robust and widely used methodology for obtaining reliable geometries and vibrational frequencies for organic molecules like the guanylurea cation. researchgate.netresearchgate.net

Nuclear Site Group Analysis in this compound Derivatives

In the solid state, the vibrational properties of a crystal are influenced by its symmetry. Nuclear site group analysis is a theoretical method used to predict the number of active vibrational modes in infrared (IR) and Raman spectroscopy based on the crystal's structure and symmetry. researchgate.net This analysis has been applied to this compound derivatives, such as guanylurea(1+) hydrogen phosphite (B83602) (GUHP), to interpret their vibrational spectra. researchgate.netresearchgate.net

The analysis determines how the molecular vibrations couple within the crystal lattice. For a given crystal structure, it predicts the number of internal modes (vibrations within the ions) and external modes (lattice vibrations) and their symmetries. researchgate.net In a study of GUHP, the guanylurea(1+) cation and the hydrogen phosphite anion were found to occupy Wyckoff positions a(C1). researchgate.net The symmetry analysis of optical vibration modes provided a detailed breakdown of expected active modes. researchgate.net

Table 2: Symmetry Analysis of Optical Vibration Modes in GUHP

| Mode Type | Symmetry A' (IR, Ra) | Symmetry A'' (IR, Ra) |

|---|---|---|

| External Modes | 10 | 11 |

| Internal Modes | 48 | 48 |

This table is based on the results of the extended nuclear site group analysis for guanylurea(1+) hydrogen phosphite. researchgate.net

This analytical approach is crucial for a complete assignment of the observed bands in the polarized Raman spectra of single crystals and the FTIR/FT-Raman spectra of polycrystalline samples. researchgate.net

Thermochemical Property Predictions and Analysis of this compound

Computational chemistry provides powerful tools for predicting the thermochemical properties of compounds, offering insights into their stability, reactivity, and behavior at high temperatures. These predictions are vital for applications like flame retardancy, where the thermal decomposition pathway is a key aspect of the material's function.

Experimental thermogravimetric analysis (TGA) shows that this compound is stable up to 200°C. Beyond this temperature, it undergoes a multi-stage decomposition process involving the cleavage of phosphate and urea (B33335) groups. Computational models can simulate these decomposition pathways, helping to identify the intermediate products and the energy barriers associated with each step.

Furthermore, kinetic parameters such as the apparent activation energy of pyrolysis can be determined. In a study of a synergistic flame retardant system containing this compound, ammonium (B1175870) polyphosphate, and silica (B1680970) sol, the apparent activation energy of pyrolysis for the treated pine wood was calculated to be between 23.76 kJ/mol and 24.35 kJ/mol. tandfonline.com Such predictions are essential for designing more effective flame-retardant formulations by understanding how different components interact to alter the thermal degradation mechanism of the substrate. tandfonline.com

Table 3: Experimental Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss (%) | Notes |

|---|---|---|

| 25–200 | <1% | Stable phase |

| 200–300 | 45% | Phosphate group decomposition |

| 300–500 | 30% | Carbonaceous residue oxidation |

This table outlines the thermal degradation profile of GUP as determined by thermogravimetric analysis, which computational predictions aim to replicate and explain.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules, polymers, or other additives.

While specific MD studies focused solely on this compound are not widely published, the principles are well-established from simulations of similar systems, particularly those containing phosphate groups. For instance, MD simulations of lipopolysaccharide (LPS) bilayers have shown that the properties of the simulated system, such as area per lipid and hydrogen bonding, are highly sensitive to the charge of the phosphate groups and the parameters used for ions in the simulation. nih.gov

These findings highlight critical considerations for any future MD simulations of this compound systems:

Accurate Parameterization : The force field parameters, especially for the phosphate and guanylurea moieties, must be carefully chosen or developed to accurately reflect the underlying physics of the interactions.

Charge Distribution : The partial charges assigned to the atoms of the guanylurea cation and the phosphate anion will significantly influence the simulated intermolecular interactions, particularly hydrogen bonding with water or hydroxyl groups in materials like wood. nih.gov

Environmental Effects : MD simulations can be used to model this compound in various environments, such as in aqueous solution to study its dissolution and hydration, or within a polymer matrix to understand its distribution and its effect on the material's mechanical and thermal properties. mdpi.com

MD simulations could also be used to derive anisotropic atomic displacement parameters (ADPs), which describe the statistical distribution of atoms around their equilibrium positions in a crystal, offering a powerful complement to experimental crystallographic data. arxiv.org

Chemical Reactivity and Degradation Pathways of Guanylurea Phosphate

Thermal Decomposition Mechanisms of Guanylurea (B105422) Phosphate (B84403)

The thermal stability and decomposition pathway of guanylurea phosphate are critical to its function as a flame retardant. Its degradation is a multi-stage process involving the release of non-flammable gases and the formation of a protective char layer.

The thermal degradation of this compound proceeds through distinct stages, which can be characterized by thermogravimetric analysis (TGA). The compound is generally stable up to approximately 200°C. Beyond this temperature, significant decomposition begins.

Initial mass loss, typically observed between 200°C and 300°C, is associated with the decomposition of the phosphate and urea (B33335) groups. When used to treat materials like decorative bamboo filaments, the pyrolysis process is altered by the presence of GUP. Above 185°C, it is reported to decompose into products including polyguanidine, carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). The release of these non-combustible gases, particularly NH₃ and N₂, can dilute flammable gases and oxygen in the surrounding atmosphere, contributing to the flame retardant effect.

Further heating leads to the next stage of degradation. In studies involving wood treated with GUP, the main decomposition temperature was shifted to a lower value, around 310°C, compared to untreated wood which decomposes significantly at about 370°C. This earlier degradation is a key aspect of GUP's action.

Table 1: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss (%) | Primary Process |

| 25–200 | < 1% | Stable phase, loss of absorbed water. |

| 200–300 | ~45% | Initial decomposition; cleavage and breakdown of phosphate and urea moieties. |

| 300–500 | ~30% | Oxidation and breakdown of the carbonaceous residue. |

A crucial aspect of this compound's thermal decomposition is the formation of a stable carbonaceous char. This process is a cornerstone of its flame-retardant mechanism. The introduction of GUP into materials like wood significantly enhances the amount of char residue at elevated temperatures. For instance, in one study, the char residue of GUP-treated furfurylated wood at 800°C was substantially higher (9.6% to 17.5%) compared to untreated wood (1.3%).

The char formation is driven by the phosphate component of the molecule. Upon heating, the phosphate group can dehydrate and form phosphoric acid and subsequently polyphosphoric acid. This acidic layer acts as a catalyst, promoting the dehydration of polymeric materials (like cellulose (B213188) in wood) and accelerating the formation of a cross-linked, carbon-rich char on the surface. This char layer serves two primary functions:

Insulation: It acts as a physical barrier, insulating the underlying material from the heat source and slowing the rate of further decomposition.

Barrier: It limits the release of flammable volatile gases from the substrate and restricts the flow of oxygen to the combustion zone.

In some applications, the phosphate component can also form protective polyphosphate glassy layers that further shield the material. The final stage of thermal decomposition involves the slow oxidation of this carbonaceous residue at very high temperatures.

Functional Group Reactivity of this compound

The chemical behavior of this compound is determined by the reactivity of its

Functional Applications in Advanced Materials Science

Guanylurea (B105422) Phosphate (B84403) as a Fire Retardant Material

Guanylurea phosphate is recognized for its efficacy as a fire retardant, primarily for wood and other cellulosic materials. google.com Its application enhances the material's resistance to combustion.

Mechanism of Action: Char Layer Formation and Gaseous Dilution

The fire-retardant mechanism of this compound involves a combination of condensed-phase and gas-phase actions.

Condensed-Phase Action: Char Formation Upon exposure to heat, this compound promotes the dehydration of cellulosic materials at lower temperatures. tandfonline.com The phosphate component is particularly effective in this process, catalyzing the dehydration of hydroxyl-rich polymers like cellulose (B213188) to form a stable, insulating char layer on the material's surface. mdpi.com This char layer acts as a physical barrier, inhibiting the release of flammable volatile gases and limiting the transfer of heat and oxygen to the underlying material. researchgate.net The result is a reduction in flammable products and an increase in char yield. atlantis-press.com Studies have shown that the introduction of GUP promotes the formation of a dense char layer with a compact microstructure. mdpi.com

Gas-Phase Action: Gaseous Dilution The nitrogen components of this compound contribute to fire retardancy through a gas-phase mechanism. mdpi.comnih.gov During thermal decomposition, non-combustible gases such as ammonia (B1221849) (NH₃) and nitrogen (N₂) are released. mdpi.com These gases dilute the concentration of flammable volatiles and oxygen in the surrounding atmosphere, thereby inhibiting combustion. nih.govmdpi.com

Synergistic Effects with Co-additives: Boric Acid, Ammonium (B1175870) Polyphosphate, and Melamine-Formaldehyde Resins

The fire-retardant efficacy of this compound can be significantly enhanced through synergistic combinations with other compounds.

Boric Acid (BA): A notable synergistic effect is observed when GUP is combined with boric acid. researchgate.netresearchgate.net While GUP accelerates dehydration and carbonization, boric acid enhances the thermal stability of the material. researchgate.netresearchgate.net This combination leads to a greater reduction in heat release and smoke production than when either component is used alone. researchgate.netslideshare.net The synergistic action is attributed to their different but complementary fire retardant mechanisms. slideshare.net

Ammonium Polyphosphate (APP): this compound also exhibits a strong synergistic flame-retardant effect when used with ammonium polyphosphate. tandfonline.com This combination is effective in reducing the heat release rate and total heat release of materials like Masson pine. tandfonline.comtandfonline.com In these systems, APP acts as an acid and foaming agent, while GUP contributes to char formation. mdpi.comtandfonline.com

Melamine-Formaldehyde (MF) Resins: To address the issue of GUP's water solubility and subsequent leaching from treated materials, it is often used in conjunction with melamine-formaldehyde resins. researchgate.netdiva-portal.org The MF resin encapsulates the GUP within the wood structure, forming a hydrophobic polymer matrix that significantly improves leaching resistance. mdpi.comacs.orgresearchgate.net This allows the fire-retardant properties to be maintained even after exposure to water. diva-portal.orgresearchgate.net

Application in Wood and Cellulosic Materials: Impregnation and Surface Modification Techniques

This compound is applied to wood and cellulosic materials primarily through impregnation techniques.

Vacuum-Pressure Impregnation: This is a common method where an aqueous solution of GUP, often with co-additives, is forced into the wood structure under vacuum and pressure. mdpi.comresearchgate.net This ensures deep penetration and distribution of the fire retardant within the material. researchgate.net

In Situ Polymerization: In applications involving resins like melamine-formaldehyde or furfuryl alcohol, the GUP is mixed with the resin prepolymer and impregnated into the wood. Subsequent heating polymerizes the resin in situ, trapping the GUP within the polymer network. mdpi.comtandfonline.comdiva-portal.org

Surface Coatings: this compound can also be incorporated into fire-retardant coatings. mdpi.com These coatings are applied to the surface of materials like plywood to provide a protective, intumescent layer that swells upon heating to form char. mdpi.com

Performance Evaluation: Heat Release Rate, Smoke Production, and Leaching Resistance Studies

The performance of GUP-treated materials is evaluated using various standardized tests.

Heat Release Rate (HRR): Cone calorimetry is a key method used to measure the heat release rate, which is a critical indicator of fire intensity. mdpi.comresearchgate.netncsu.edu Studies have consistently shown that GUP treatment significantly reduces the peak heat release rate (pHRR) of wood and other materials. mdpi.comatlantis-press.comncsu.eduncsu.edu For instance, treatment of furfurylated wood with GUP resulted in a reduction of the second heat release rate peak (pHRR₂) from 454.8 to 264.9 kW/m². mdpi.comnih.gov

Smoke Production: Cone calorimetry also measures smoke production rate (SPR) and total smoke production (TSP). researchgate.netncsu.edu GUP treatment has been shown to effectively reduce both smoke parameters. atlantis-press.comncsu.edu In one study on decorative bamboo filament, a 25% GUP treatment reduced the peak smoke release rate by 67.4% and the total smoke production by 95%. ncsu.edu

Leaching Resistance: The water solubility of GUP is a significant drawback, as it can be leached out of the treated material, diminishing its fire-retardant properties. mdpi.comdiva-portal.org Leaching resistance is typically evaluated according to standards like EN 84, which involves accelerated aging through water soaking. mdpi.comacs.orgresearchgate.net The incorporation of GUP with hydrophobic polymers like melamine-formaldehyde resin has been proven to significantly enhance its resistance to leaching. mdpi.comacs.orgresearchgate.net

Thermogravimetric and Calorimetric Analysis in Fire Retardancy Research

Thermogravimetric analysis (TGA) and calorimetry are fundamental tools for investigating the fire-retardant mechanisms of this compound.

Thermogravimetric Analysis (TGA): TGA measures the mass loss of a material as a function of temperature. In GUP-treated wood, TGA curves show that decomposition begins at a lower temperature compared to untreated wood, which is indicative of the catalytic dehydration and charring action of GUP. tandfonline.comdiva-portal.org The analysis also reveals a higher char residue at elevated temperatures for GUP-treated samples, confirming its effectiveness in the condensed phase. tandfonline.comdiva-portal.org

Calorimetric Analysis:

Cone Calorimetry: As mentioned, this is a crucial tool for evaluating fire performance under forced-flaming conditions. mdpi.comncsu.edu It provides comprehensive data on parameters like heat release rate (HRR), total heat release (THR), time to ignition (TTI), and smoke production. mdpi.comatlantis-press.comresearchgate.net

Microscale Combustion Calorimetry (MCC): MCC is used to determine fundamental combustion parameters, such as the heat of combustion and the specific heat release rate. diva-portal.org

Limiting Oxygen Index (LOI): The LOI test determines the minimum oxygen concentration required to support flaming combustion. tandfonline.comresearchgate.net A higher LOI value indicates better fire retardancy. GUP treatment has been shown to significantly increase the LOI of wood. tandfonline.comdiva-portal.org

Below is a table summarizing cone calorimeter data for decorative bamboo filament treated with GUP. ncsu.edu

| Parameter | Untreated | 25% GUP Treated | % Reduction |

| Peak Heat Release Rate (PKHRR) | - | - | 44.9% |

| Total Heat Release (THR) in 115s | - | - | 42.2% |

| Peak Smoke Production Rate (PKSPR) | - | - | 67.4% |

| Total Smoke Production (TSP) | - | - | 95.0% |

| Specific Extinction Area (SEA) | - | - | 94.4% |

| Data derived from a study on decorative bamboo filament. ncsu.edu |

Another study on Masson Pine treated with a synergistic mixture of GUP, APP, and silica (B1680970) sol showed significant reductions in heat release. tandfonline.comtandfonline.com

| Treatment | pHRR Reduction | THR Reduction | LOI Increase |

| GUP:APP:Silica Sol (2:1:1) | 54.7% | 44.7% | 77.8% |

| Comparison against untreated Masson Pine. tandfonline.comtandfonline.com |

Kinetic Properties of Combustion and Pyrolysis in this compound Treated Materials

The study of the kinetic properties of combustion and pyrolysis provides deeper insights into how this compound alters the thermal degradation of materials.

This compound in Nonlinear Optics (NLO)

Crystals derived from the guanylurea cation have emerged as a significant area of research in nonlinear optics (NLO). While much of the detailed experimental work has focused on Guanylurea Hydrogen Phosphite (B83602) (GUHP), its properties provide insight into the potential of related compounds like this compound. researchgate.netresearchgate.net These materials are valued for their ability to interact with high-intensity light, such as that from lasers, to produce new frequencies, a process critical for photonics and optical devices. researchgate.net The unique non-centrosymmetric crystal structure of these compounds is fundamental to their NLO activity. researchgate.netresearchgate.net

Guanylurea-based crystals are effective materials for second-harmonic generation (SHG) and third-harmonic generation (THG), processes that convert infrared laser radiation into visible or ultraviolet light. researchgate.netstfc.ac.uk The efficiency of SHG in Guanylurea Hydrogen Phosphite (GUHP) has been found to be comparable to or greater than that of Potassium Dihydrogen Phosphate (KDP), a widely used benchmark crystal for NLO applications. researchgate.netresearchgate.net Some studies have also noted its SHG efficiency is comparable to that of urea (B33335). researchgate.net

The nonlinear optical coefficient, a measure of a material's ability to produce NLO effects, was estimated for GUHP to be approximately 5 pm/V for the d11 coefficient, which is considered a significantly high value. researchgate.net Research into other guanylurea salts has shown even greater potential; for instance, the metal-free crystal guanylurea sulfamate (B1201201) ([C2N4H7O][NH2SO3]) exhibits a strong SHG response that is 6.2 times that of KDP. nih.gov This highlights the promise of the guanylurea cation in designing high-performance NLO crystals. nih.gov Monoclinic non-centrosymmetric GUHP crystals have been used to demonstrate both SHG and THG through cascaded parametric four-wave processes. researchgate.net

| NLO Material | Reported SHG Efficiency / Response | Key Characteristics |

| Guanylurea Hydrogen Phosphite (GUHP) | Comparable to or exceeds KDP; comparable to urea. researchgate.netresearchgate.net | Non-centrosymmetric, monoclinic crystal; high laser damage threshold. researchgate.netnih.gov |

| Potassium Dihydrogen Phosphate (KDP) | Standard benchmark for SHG. acs.org | Widely used in commercial NLO applications. researchgate.netstfc.ac.uk |

| Guanylurea Sulfamate | 6.2 times that of KDP. nih.gov | Metal-free crystal with large birefringence. nih.gov |

| Lithium Triborate (LBO) | High conversion efficiency for SHG and THG. stfc.ac.uk | High laser damage threshold, comparable to GUHP. researchgate.netstfc.ac.uk |

Guanylurea-based crystals are promising for the conversion of laser light across the spectrum, from infrared (IR) to the terahertz (THz) frequency range. researchgate.netnih.gov Crystals of GUHP have been identified as efficient converters of femtosecond laser radiation from the visible and near-infrared into narrow-band THz radiation. researchgate.netnih.gov This capability is significant for applications in THz photonics and optoelectronics. nih.gov

The generation of THz frequencies in GUHP is facilitated by its specific dispersion properties, which allow for phase-matching conditions to be met. nih.gov Furthermore, research suggests that the properties of the generated THz radiation are temperature-dependent, indicating a possible phonon-based mechanism for enhancing the second-order nonlinear susceptibility of the crystal. researchgate.netnih.gov This makes guanylurea-derived crystals a subject of interest for developing efficient THz sources. msu.rugoogle.com

The potent nonlinear optical properties of guanylurea-based salts are intrinsically linked to their crystal structure. nih.gov Guanylurea Hydrogen Phosphite (GUHP) crystallizes in the monoclinic space group Cc, which is non-centrosymmetric. researchgate.net The absence of a center of symmetry in the crystal lattice is a prerequisite for second-order NLO phenomena like SHG. rp-photonics.com

This compound in Agricultural Science

This compound serves a functional role in agriculture as a source of nitrogen, a crucial nutrient for plant growth. sielc.com It is recognized for its potential as a slow-release fertilizer, offering an alternative to more soluble nitrogen sources like urea. sielc.com

The primary advantage of this compound in fertilizers is its capacity for slow and sustained nutrient release. sielc.com This characteristic helps in matching nitrogen availability with the crop's demand over its growth cycle, thereby improving nitrogen use efficiency. chesci.com By releasing nitrogen gradually, it minimizes the significant losses associated with conventional, highly soluble fertilizers, such as nutrient leaching into groundwater and runoff into surface waters. chesci.com This controlled availability ensures a steady supply of nitrogen to the plants without causing phytotoxicity.

The slow-release property of this compound is governed by chemical and biological processes in the soil. The two primary mechanisms are gradual hydrolysis and microbial decomposition. ufl.edu

Hydrolysis and Chemical Reactions: this compound hydrolyzes gradually in the soil. The phosphate group can also participate in acid-base reactions within the soil matrix, forming salts with metallic ions like calcium and magnesium, which further moderates its solubility and release rate.

Microbial Decomposition: Soil microorganisms play a crucial role in the breakdown of guanylurea. ufl.edu Specific bacteria, such as Pseudomonas mendocina, are capable of utilizing guanylurea as their sole nitrogen source. This microbial degradation occurs through a defined enzymatic pathway, which ultimately mineralizes the compound into ammonia (NH₃), a form of nitrogen readily available for plant uptake.

The enzymatic pathway in Pseudomonas mendocina involves four key steps:

Guanylurea Hydrolase (GuuH): This enzyme initiates the breakdown by cleaving guanylurea into guanidine (B92328) and ammonia.

Guanidine Carboxylase: Converts the resulting guanidine into carboxyguanidine.

Carboxyguanidine Deiminase (CgdAB): Transforms carboxyguanidine into allophanate (B1242929).

Allophanate Hydrolase: The final step degrades allophanate into carbon dioxide (CO₂) and ammonia (NH₃).

This multi-step biological process ensures that the nitrogen locked within the this compound molecule is released in a controlled manner, contingent on soil conditions like moisture, temperature, and microbial activity. ufl.edumdpi.com

Role as a Slow-Release Nitrogen Source in Fertilizers

Interactions with Soil Components and Macro/Micronutrients

The behavior of this compound in the terrestrial environment is governed by the distinct interactions of its two constituent ions, guanylurea (a cation) and phosphate (an anion), with various soil components. These interactions influence its mobility, persistence, and effect on the availability of other essential plant nutrients.

Interactions with Soil Components

The sorption, desorption, and mobility of this compound are dictated by the physicochemical properties of the soil, particularly its texture, mineralogy, and organic matter content. The guanylurea cation and the phosphate anion exhibit different binding mechanisms.

Clay Minerals: Clay minerals are a critical factor in the retention of both components of this compound. The guanylurea cation's sorption is significantly influenced by the soil's cation exchange capacity (CEC), a property largely determined by the type and amount of clay. nih.govresearchgate.net Studies on guanylurea (as a metformin (B114582) transformation product) show that cation exchange is a dominant sorption mechanism. researchgate.net Research indicates that the soil's clay content significantly influences the sorption distribution coefficient (Kd) values for guanylurea. nih.gov The phosphate anion, conversely, is adsorbed by clay minerals, with kaolinitic clays (B1170129) showing a particularly high capacity to fix phosphate and remove it from the soil solution. psu.edu This high affinity can lead to low recovery of phosphate fertilizers by crops in soils where kaolinite (B1170537) is the predominant clay mineral. psu.edu Specific research on this compound notes that its interaction with layered clay minerals can prevent its movement through the soil profile. epo.org

Soil Organic Matter (SOM): Soil organic matter plays a dual role in the fate of this compound. The addition of organic materials like biosolids has been shown to significantly increase the sorption of guanylurea in soil. nih.gov This is attributed to the high cation exchange capacity of organic matter. Conversely, the phosphate component can interact competitively with soil organic matter. researchgate.netresearchgate.net Phosphate additions can lead to the desorption of dissolved organic matter from soil mineral surfaces, particularly in soils rich in iron and aluminum oxyhydroxides. slu.se This process can destabilize soil organic matter and prevent further sorption. slu.se The organic anions released from the decomposition of organic matter can compete with phosphate for the same sorption sites on mineral surfaces. researchgate.netresearchgate.net

Iron and Aluminum Oxides: Highly weathered soils, common in tropical regions, are often rich in iron (Fe) and aluminum (Al) oxides, such as goethite and hematite. scielo.br These minerals have a high affinity for phosphate, adsorbing it strongly and reducing its availability in the soil solution. scielo.brcropnutrition.com This process, known as phosphorus fixation, is a primary limiting factor for plant growth in many volcanic and acidic soils. cropnutrition.compeerj.com The phosphate component of this compound would be subject to these strong adsorption reactions, converting the soluble phosphate into less available forms. cropnutrition.com

Table 1: Summary of Guanylurea and Phosphate Interactions with Soil Components This table is interactive. Click on the headers to sort.

| Component | Interacting Soil Constituent | Primary Mechanism | Impact on Mobility | Supporting Research |

|---|---|---|---|---|

| Guanylurea (Cation) | Clay Minerals, Soil Organic Matter | Cation Exchange nih.govresearchgate.net | Decreased | Sorption is significantly determined by the soil's cation exchange capacity. nih.gov |

| Phosphate (Anion) | Clay Minerals (esp. Kaolinite) | Anion Exchange, Surface Adsorption psu.edu | Decreased | Kaolinitic soils have a high capacity to fix phosphate from solution. psu.edu |

| Phosphate (Anion) | Iron (Fe) & Aluminum (Al) Oxides | Ligand Exchange, Precipitation scielo.brcropnutrition.com | Decreased | Phosphate is precipitated as Fe or Al phosphates of low solubility in acid soils. cropnutrition.com |

| Phosphate (Anion) | Soil Organic Matter (SOM) | Competition for Sorption Sites researchgate.netslu.se | Increased (Indirectly) | Phosphate addition can cause desorption of organic matter, increasing dissolved organic carbon (DOC). slu.se |

Interactions with Macro/Micronutrients

The application of this compound to soil not only supplies nitrogen and phosphorus but also influences the availability and uptake of other essential nutrients. These interactions are primarily driven by the behavior of the phosphate anion.

Phosphorus and Other Macronutrients: The phosphate in this compound directly supplies phosphorus. However, its availability is subject to the fixation processes described previously. cropnutrition.com The presence of phosphate can influence the behavior of other macronutrients. For example, under phosphorus-deficient conditions, plants may alter their cellular membrane composition, substituting phospholipids (B1166683) with sulfolipids, indicating an interaction between phosphorus and sulfur pathways. frontiersin.orgnih.gov

Micronutrients: Phosphate levels in the soil can significantly affect the availability and uptake of micronutrients like iron (Fe) and zinc (Zn). frontiersin.org High concentrations of phosphate can lead to the precipitation of insoluble zinc phosphates and iron phosphates in the soil or on root surfaces, effectively reducing their availability to the plant. This creates a well-documented antagonistic relationship. Conversely, the phosphate-induced desorption of dissolved organic matter can increase the mobility of certain micronutrients. slu.se The released organic molecules can act as chelating agents, binding to micronutrients and preventing them from being strongly adsorbed to soil minerals, thereby increasing their concentration in the soil solution. hawaii.edu

Table 2: Influence of the Phosphate Component on Other Soil Nutrients This table is interactive. Click on the headers to sort. | Nutrient | Nature of Interaction | Mechanism | Outcome for Plant Nutrition | Supporting Research | | :--- | :--- | :--- | :--- | :--- | | Nitrogen (N) | Synergistic | Enhanced plant absorption | Increased N uptake and utilization | Fertilization with P has been shown to increase N absorption in Eucalyptus grandis. capes.gov.br | | Sulfur (S) | Indirect/Competitive | Metabolic substitution | Under P-deficiency, plants may substitute phospholipids with sulfolipids. frontiersin.orgnih.gov | | Iron (Fe) | Antagonistic/Competitive | Precipitation of insoluble iron phosphates | Reduced Fe availability and uptake | High P levels can induce Fe deficiency. frontiersin.org | | Zinc (Zn) | Antagonistic/Competitive | Precipitation of insoluble zinc phosphates | Reduced Zn availability and uptake | High P levels can induce Zn deficiency. frontiersin.org | | Various Micronutrients | Synergistic (Indirect) | Chelation by desorbed organic matter | Increased mobility and potential availability | Phosphate displaces DOC, which can then chelate and mobilize micronutrients. slu.sehawaii.edu |

Environmental Biotransformation and Ecological Impact Studies of Guanylurea Phosphate

Microbial Degradation Pathways of Guanylurea (B105422) Phosphate (B84403)

Guanylurea phosphate's environmental fate is significantly influenced by microbial activity, particularly in wastewater treatment systems and aquatic environments. While research often focuses on guanylurea, the primary metabolite of the widely used pharmaceutical metformin (B114582), the degradation pathways elucidated are directly applicable to the guanylurea moiety of this compound following the initial cleavage of the phosphate group. nih.gov Bacteria capable of utilizing guanylurea as a sole nitrogen source have been isolated, demonstrating that this compound is not a "dead-end" metabolite as once thought. nih.govresearchgate.netasm.org The complete breakdown, or mineralization, involves a multi-step enzymatic cascade that converts the complex organic molecule into simple inorganic compounds. nih.govnih.gov

Enzymatic Hydrolysis by Guanylurea Hydrolase (GuuH) and Subsequent Metabolites

The initial and rate-limiting step in the microbial breakdown of guanylurea is its hydrolysis by a novel enzyme, guanylurea hydrolase, abbreviated as GuuH. nih.govnih.gov This enzyme has been identified and characterized in Pseudomonas mendocina strain GU, a bacterium isolated from a municipal wastewater treatment plant. nih.govasm.org GuuH catalyzes the transformation of guanylurea into one equivalent each of ammonia (B1221849) and guanidine (B92328). nih.govresearchgate.netnih.gov This hydrolytic deamination is the gateway to further metabolism, converting the initial contaminant into smaller, more manageable compounds for the cell. nih.govfrontiersin.org The immediate products of this enzymatic action are therefore guanidine and ammonia, with guanidine serving as the substrate for the next enzyme in the pathway. nih.gov

Characterization of Key Enzymes Involved in this compound Metabolism

The complete mineralization of the guanylurea molecule is accomplished by a sequence of four distinct enzymes, which have been identified through genomic and biochemical analyses. nih.govnih.govnih.gov This pathway ensures that all four nitrogen atoms within the guanylurea structure are released as ammonia, which can be assimilated by the microorganism. nih.govresearchgate.net

Guanylurea Hydrolase (GuuH): This enzyme initiates the degradation cascade. nih.gov It belongs to the isochorismatase-like hydrolase (IHL) protein family. nih.govnih.gov Purified GuuH exhibits optimal activity at a pH of 8.0, with a specific activity of 13 µmol per minute per mg of enzyme. nih.gov It demonstrates high specificity for guanylurea. nih.gov

Guanidine Carboxylase (GC): Following the initial hydrolysis, the resulting guanidine is acted upon by guanidine carboxylase. This enzyme converts guanidine into the highly unstable intermediate, carboxyguanidine. nih.govnih.govfrontiersin.org

Carboxyguanidine Deiminase (CgdAB): This enzyme immediately transforms carboxyguanidine into allophanate (B1242929) and ammonia. nih.govnih.govpnas.org The CgdAB enzyme is a complex composed of two homologous proteins, where one chain contains the catalytic residues while the other, though lacking them, is essential for activity. pnas.org

Allophanate Hydrolase (AtzF): The final enzyme in the pathway, allophanate hydrolase, completes the mineralization process. nih.gov It breaks down allophanate into carbon dioxide and two molecules of ammonia. nih.govnih.gov

The coordinated action of these four enzymes constitutes a complete metabolic pathway for the degradation of guanylurea. nih.govnih.gov

| Enzyme Name | Abbreviation | Function in the Degradation Pathway | Reference |

|---|---|---|---|

| Guanylurea Hydrolase | GuuH | Converts guanylurea to guanidine and ammonia. | nih.govnih.gov |

| Guanidine Carboxylase | GC | Converts guanidine to carboxyguanidine. | nih.govnih.gov |

| Carboxyguanidine Deiminase | CgdAB | Transforms carboxyguanidine into allophanate and ammonia. | nih.govnih.gov |

| Allophanate Hydrolase | AtzF | Degrades allophanate into carbon dioxide and ammonia. | nih.govnih.gov |

Complete Mineralization Processes in Wastewater Treatment Systems

The discovery of the guanylurea degradation pathway in bacteria like Pseudomonas mendocina MET and strain GU, isolated from activated sludge, confirms that complete mineralization occurs in wastewater treatment plants (WWTPs). asm.orgfrontiersin.org These microorganisms can utilize all the nitrogen atoms from the guanylurea molecule for growth. frontiersin.orgfrontiersin.org The pathway effectively breaks down the compound into ammonia (NH₃) and carbon dioxide (CO₂), preventing the accumulation of the persistent guanylurea molecule in the environment. nih.govresearchgate.net The presence and activity of these specialized bacteria are crucial for the natural remediation of water contaminated with guanylurea, transforming a potential pollutant into basic inorganic compounds. frontiersin.org

This compound in Aquatic Environments: Occurrence, Distribution, and Environmental Fate

Guanylurea, as a primary and persistent transformation product of metformin, is a widespread contaminant in the aquatic environment. nih.govasm.org Its presence is extensively documented in the effluents of WWTPs, surface waters, and even coastal waters globally. nih.govmun.ca Due to its high water solubility and resistance to conventional water treatment methods like flocculation and activated carbon filtration, it is highly mobile in aquatic systems. biorxiv.orgresearchgate.net

Studies consistently show that concentrations of guanylurea in surface waters often exceed those of its parent compound, metformin. nih.gov Reported concentrations can be significant, reaching the microgram-per-liter (µg/L) or nanogram-per-liter (ng/L) range, which is considered high for a pharmaceutical-related contaminant. nih.gov

| Location/Water Body | Reported Concentration | Reference |

|---|---|---|

| European Surface Waters | Up to 3 µg/L (Metformin), with guanylurea concentrations an order of magnitude higher. | nih.gov |

| General Surface Waters | Typically several µg/L, can exceed 20 µg/L on average. | researchgate.net |

| Besòs and Llobregat Rivers (Spain) | Median concentrations of 1640 ng/L and 1644 ng/L, respectively. | researchgate.net |